An In-depth Technical Guide to Bicyclogermacrene: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Bicyclogermacrene: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclogermacrene is a naturally occurring sesquiterpene characterized by a bicyclic structure containing a ten-membered ring fused with a cyclopropane (B1198618) ring. As a significant component of the essential oils of various plants, it serves as a crucial biosynthetic intermediate for a diverse array of other sesquiterpenoids. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of bicyclogermacrene. Detailed experimental protocols for its isolation from natural sources, chemical synthesis, and analytical characterization are presented to facilitate further research and application in drug development and other scientific fields.
Chemical Structure and Identification
Bicyclogermacrene, with the molecular formula C₁₅H₂₄, is a sesquiterpene belonging to the bicyclogermacrane class of organic compounds. Its structure is based on the bicyclogermacrane skeleton, which is chemically defined as 3,7,11,11-tetramethylbicyclo[8.1.0]undecane. The IUPAC name for the most commonly cited isomer is (1S,2E,6E,10R)-3,7,11,11-tetramethylbicyclo[8.1.0]undeca-2,6-diene.[1]
Key Identifiers:
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Molecular Formula: C₁₅H₂₄[1]
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Molecular Weight: 204.35 g/mol [1]
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CAS Number: 24703-35-3[2]
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InChIKey: VPDZRSSKICPUEY-JEPMYXAXSA-N[1]
Physicochemical Properties
Bicyclogermacrene is typically a colorless to pale yellow clear liquid under standard conditions.[2] It is a lipophilic compound with low water solubility, a characteristic reflected in its high LogP value.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Bicyclogermacrene
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 267.0 - 268.0 °C at 760 mmHg | [2] |
| Flash Point | 104.44 °C (220.00 °F) | [2] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Vapor Pressure | 0.013 mmHg at 25 °C (estimated) | [2] |
| LogP (o/w) | 4.1 - 6.78 | [1][3] |
| Refractive Index | 1.475 | [3] |
Biosynthesis
The biosynthesis of bicyclogermacrene, like other sesquiterpenoids, originates from the universal C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[4] The formation of the characteristic bicyclic structure is catalyzed by a class of enzymes known as terpene synthases (TPSs).[4] The proposed mechanism involves the ionization of FPP to a farnesyl cation, which then undergoes a series of intramolecular cyclizations and rearrangements to form the bicyclogermacrene skeleton.[4]
Below is a diagram illustrating the biosynthetic pathway from FPP to Bicyclogermacrene.
Caption: Biosynthetic pathway of Bicyclogermacrene from FPP.
Experimental Protocols
Isolation from Natural Sources
Bicyclogermacrene is a common constituent of essential oils and can be isolated from plant material through steam distillation followed by chromatographic purification.
Protocol 1: Isolation of Bicyclogermacrene via Steam Distillation and Column Chromatography
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Plant Material Preparation:
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Steam Distillation:
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The flask containing the plant material is assembled into a steam distillation apparatus.[6] Water is added to just cover the plant material.[6]
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Steam is generated either by heating the water in the flask directly or by introducing it from an external source.[6]
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The steam passes through the plant material, causing the volatile essential oils to vaporize.
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The mixture of steam and oil vapor is condensed, and the resulting hydrosol (a milky emulsion of oil and water) is collected in a receiving vessel.[5]
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Distillation is continued for 2-4 hours to ensure complete extraction of the volatile components.[5]
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Extraction of the Essential Oil:
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The collected hydrosol is allowed to cool to room temperature.
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The essential oil is separated from the aqueous phase by liquid-liquid extraction using a non-polar solvent such as n-hexane or dichloromethane.[5]
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The organic layer containing the essential oil is collected and dried over anhydrous sodium sulfate.[5]
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The solvent is removed under reduced pressure using a rotary evaporator to yield the crude essential oil.
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-
Column Chromatography Purification:
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A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent (e.g., n-hexane) to create a slurry.[7]
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The crude essential oil, dissolved in a minimal amount of the non-polar solvent, is loaded onto the top of the silica gel bed.[8]
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The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[8]
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Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing bicyclogermacrene.[7]
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Fractions containing pure bicyclogermacrene are combined, and the solvent is evaporated to yield the purified compound.
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Caption: Workflow for the isolation and purification of Bicyclogermacrene.
Chemical Synthesis
A seven-step synthesis of bicyclogermacrene from geranylacetone (B162166) has been reported.[9] Additionally, a biomimetic synthesis starting from (+)-2-carene has been described.[10] Due to the proprietary nature of detailed synthetic protocols in the available literature, a generalized outline of a synthetic approach is presented. A total synthesis of (±)-isobicyclogermacrenal, a related compound, has been achieved in 14 steps from piperitenone.[3]
Analytical Characterization
Protocol 2: GC-MS Analysis
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Sample Preparation: A dilute solution of the essential oil or purified bicyclogermacrene is prepared in a volatile solvent like n-hexane or ethanol (B145695) (e.g., 1 µL in 1 mL).[5]
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Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
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GC Conditions:
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Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[11]
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
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Injection: 1 µL of the sample is injected in split mode.[11]
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Oven Temperature Program: A typical program starts at 50-60 °C, followed by a ramp of 3-5 °C/min to 240-250 °C.[5][11]
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MS Conditions:
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Identification: The bicyclogermacrene peak is identified by comparing its mass spectrum and retention index with data from spectral libraries (e.g., NIST, Wiley).[5]
Protocol 3: NMR Spectroscopy
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Sample Preparation: 1-5 mg of purified bicyclogermacrene is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be free of any particulate matter.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Experiments:
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1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts of proton and carbon nuclei.
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2D NMR: COSY, HSQC, and HMBC experiments are conducted for unambiguous assignment of all proton and carbon signals and to establish the connectivity of the molecular structure.
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Spectroscopic Data
Mass Spectrometry
The electron ionization (EI) mass spectrum of bicyclogermacrene shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation pattern is characteristic of sesquiterpenes, with major fragments arising from the loss of alkyl groups and rearrangements of the bicyclic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of bicyclogermacrene would be expected to show characteristic absorption bands for C-H stretching of alkyl and alkenyl groups, as well as C=C stretching vibrations.
Table 2: Expected IR Absorption Regions for Bicyclogermacrene
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Alkenyl C-H Stretch | 3100 - 3010 |
| Alkyl C-H Stretch | 2950 - 2850 |
| Alkenyl C=C Stretch | 1680 - 1620 |
Conclusion
Bicyclogermacrene is a structurally interesting and biosynthetically important sesquiterpene. This guide has provided a detailed overview of its chemical properties, biosynthetic origins, and the experimental protocols necessary for its isolation, synthesis, and characterization. The information compiled herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, providing a solid foundation for future studies and applications of this versatile molecule.
References
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- 3. benchchem.com [benchchem.com]
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